molecular formula C17H19FN2O3S B4963972 N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide CAS No. 6180-60-5

N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide

Cat. No.: B4963972
CAS No.: 6180-60-5
M. Wt: 350.4 g/mol
InChI Key: XGWNUWBVLZZWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonyl group, a 4-fluorophenyl group, and a propan-2-ylglycinamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzenesulfonyl chloride, which is then reacted with 4-fluoroaniline to form N-(4-fluorophenyl)benzenesulfonamide. This intermediate is further reacted with isopropylamine and glycine derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzenesulfonamide: Shares structural similarities but lacks the glycinamide moiety.

    N-(4-Fluorophenyl)glycinamide: Similar but without the benzenesulfonyl group.

    Benzenesulfonylglycinamide: Lacks the 4-fluorophenyl group.

Uniqueness

N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-13(2)19-17(21)12-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWNUWBVLZZWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387433
Record name N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6180-60-5
Record name N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.